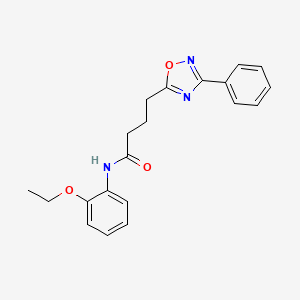
N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide, also known as CPI-455, is a novel small molecule inhibitor that has shown potential in treating various types of cancer.
Mécanisme D'action
N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a key regulator of gene expression, and its overexpression has been linked to the development and progression of various types of cancer. By inhibiting BRD4, N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide can prevent the expression of genes that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the expression of genes that are involved in cell proliferation, angiogenesis, and metastasis. In addition, N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide is its potency and specificity towards BRD4. This makes it a promising candidate for cancer treatment, as it can selectively target cancer cells without affecting normal cells. However, like many other small molecule inhibitors, N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide has limitations in terms of its pharmacokinetics and bioavailability. Further studies are needed to optimize the dosing and delivery of N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide in clinical settings.
Orientations Futures
There are several potential future directions for the development of N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide. One of the areas of interest is the identification of biomarkers that can predict the response to N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide treatment. Another area of research is the combination of N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide with other cancer treatments to enhance its efficacy. Additionally, the optimization of the pharmacokinetics and bioavailability of N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide could improve its clinical utility.
Conclusion:
N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide is a promising small molecule inhibitor that has shown potential in treating various types of cancer. Its ability to selectively target cancer cells by inhibiting BRD4 makes it an attractive candidate for cancer treatment. Further studies are needed to optimize its dosing and delivery in clinical settings, and to identify biomarkers that can predict the response to N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide treatment.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide involves a multi-step process that starts with the reaction of 4-bromo-N-isobutylsulfonamide with cyclopropylmagnesium bromide, followed by the addition of 3-(4-(trifluoromethyl)phenyl)propanoic acid. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide has also been found to be effective in reducing the size of tumors in animal models of cancer.
Propriétés
IUPAC Name |
N-cyclopropyl-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12(2)11-17-22(20,21)15-8-3-13(4-9-15)5-10-16(19)18-14-6-7-14/h3-4,8-9,12,14,17H,5-7,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDILOCVJXWQKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N'-(4-(benzyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692871.png)










![3-(3-methoxyphenyl)-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692944.png)
